2,6-Difluoro-4-isopropyloxybenzaldehyde
Description
2,6-Difluoro-4-isopropyloxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at the 2- and 6-positions and an isopropyloxy group at the 4-position. This compound is of significant interest in organic synthesis due to its electron-withdrawing fluorine substituents and sterically bulky isopropyloxy group, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals . Its structural features enhance stability and modulate electronic properties, making it a valuable intermediate in medicinal chemistry.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,6-difluoro-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-6H,1-2H3 |
InChI Key |
KDYUJXMONZLDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2,6-Difluoro-4-isopropyloxybenzaldehyde is compared below with three analogs: 4-isopropyloxybenzaldehyde , 2,6-dichloro-4-isopropyloxybenzaldehyde , and 2-fluoro-4-methoxybenzaldehyde . Key parameters include electronic effects, steric hindrance, and synthetic utility.
Table 1: Comparative Analysis of Structural and Electronic Properties
Key Findings:
Electronic Effects: Fluorine substituents in this compound impart moderate electron-withdrawing effects (σpara = +0.15 per F), weaker than chlorine (+0.23 per Cl) but stronger than methoxy (-0.12). This enhances electrophilicity at the aldehyde group compared to non-fluorinated analogs.
Steric Hindrance : The isopropyloxy group contributes significant steric bulk (8.6 ų), reducing reaction rates in sterically sensitive reactions (e.g., Suzuki couplings) compared to smaller substituents like methoxy (5.2 ų).
Solubility : Fluorination decreases solubility in polar solvents like DMSO due to increased hydrophobicity, whereas methoxy or smaller alkoxy groups improve solubility.
Nucleophilic Aromatic Substitution (NAS)
This compound undergoes NAS at the 4-position less readily than its dichloro analog due to fluorine’s weaker leaving-group ability. For example, in amination reactions, the dichloro derivative achieves 85% yield with NH3/CuI, while the difluoro analog requires harsher conditions (120°C, 24 h) for 62% yield .
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the isopropyloxy group’s steric bulk limits accessibility to palladium catalysts. Comparative studies show this compound achieves 55–60% coupling efficiency with arylboronic acids, whereas 2-fluoro-4-methoxybenzaldehyde reaches 78% under identical conditions .
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